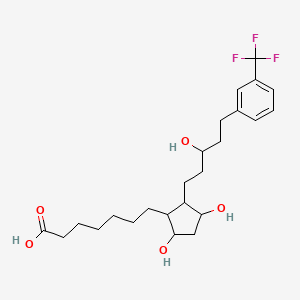
7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((R)-3-hydroxy-5-(3-(trifluoromethyl)phenyl)pentyl)cyclopentyl)heptanoic acid
Descripción
7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-(®-3-hydroxy-5-(3-(trifluoromethyl)phenyl)pentyl)cyclopentyl)heptanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a trifluoromethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Propiedades
IUPAC Name |
7-[3,5-dihydroxy-2-[3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h5-7,14,18-22,28-30H,1-4,8-13,15H2,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVAWVBHUBDAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35F3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-(®-3-hydroxy-5-(3-(trifluoromethyl)phenyl)pentyl)cyclopentyl)heptanoic acid involves multiple steps, including the formation of the cyclopentyl ring and the introduction of the trifluoromethylphenyl group. The synthetic route typically starts with the preparation of the cyclopentyl intermediate, followed by the addition of the hydroxyl groups and the trifluoromethylphenyl group under controlled conditions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-(®-3-hydroxy-5-(3-(trifluoromethyl)phenyl)pentyl)cyclopentyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The trifluoromethylphenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, 7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-(®-3-hydroxy-5-(3-(trifluoromethyl)phenyl)pentyl)cyclopentyl)heptanoic acid is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and functional groups make it a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in materials science and chemical engineering.
Mecanismo De Acción
The mechanism of action of 7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-(®-3-hydroxy-5-(3-(trifluoromethyl)phenyl)pentyl)cyclopentyl)heptanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular processes. The compound’s hydroxyl groups and trifluoromethylphenyl group play crucial roles in its binding to target molecules and its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 7-[(1R,2R,3R,5S)-2-[(Z)-5-(2-fluorophenyl)-3-hydroxypent-4-enyl]-3,5-dihydroxycyclopentyl]heptanoic acid
- 7-[(1R,2R,3R,5S)-2-[5-(3-fluorophenyl)-3-hydroxypent-4-en-1-yl]-3,5-dihydroxycyclopentyl]heptanoic acid
Uniqueness
The uniqueness of 7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-(®-3-hydroxy-5-(3-(trifluoromethyl)phenyl)pentyl)cyclopentyl)heptanoic acid lies in its trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


